molecular formula C12H16BrNO B1390793 3-[(2-Bromophenoxy)methyl]piperidine CAS No. 946787-15-1

3-[(2-Bromophenoxy)methyl]piperidine

Cat. No. B1390793
M. Wt: 270.17 g/mol
InChI Key: LWSGZNITGPTSRL-UHFFFAOYSA-N
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Description

3-[(2-Bromophenoxy)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives . It has a molecular weight of 270.18 and a molecular formula of C12H16BrNO .


Molecular Structure Analysis

The molecular structure of 3-[(2-Bromophenoxy)methyl]piperidine can be represented by the SMILES notation: C1CC(CNC1)COC2=CC=CC=C2Br . This indicates that the compound contains a piperidine ring (C1CC(CNC1)) attached to a bromophenoxy group (COC2=CC=CC=C2Br).

Scientific Research Applications

Multidrug-Resistant Tuberculosis (MDR-TB) Related Substances

In the field of multidrug-resistant tuberculosis (MDR-TB), 3-[(2-Bromophenoxy)methyl]piperidine derivatives have been identified as related substances in the high-performance liquid chromatography analysis of certain drug substances. These derivatives were characterized using techniques like NMR, FT-IR, and HRMS, contributing to the understanding of their structure and formation mechanisms in MDR-TB treatments (Jayachandra et al., 2018).

Potential Antidepressant Agents

Research on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives highlights their potential as antidepressant agents. Through in vivo and in vitro tests, including the reserpine interaction test in mice and evaluation of reuptake inhibition of biogenic amines, certain derivatives were found to exhibit biological activity comparable to known antidepressant drugs (Balsamo et al., 1987).

Radiolabeled Probes for σ-1 Receptors

Several halogenated 4-(phenoxymethyl)piperidines, including 3-[(2-bromophenoxy)methyl]piperidine derivatives, have been synthesized as potential σ receptor ligands. Their affinities for σ-1 and σ-2 receptors were determined, indicating their potential as radiolabeled probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).

CO2 Absorption Characteristics

A study examining the reaction between CO2 and functionalized piperidines, including derivatives like 3-[(2-bromophenoxy)methyl]piperidine, revealed insights into the CO2 absorption characteristics of these compounds. The research provided valuable information on the chemical reactions and absorption capacities related to environmental and industrial applications (Robinson et al., 2011).

Future Directions

Piperidine derivatives, including 3-[(2-Bromophenoxy)methyl]piperidine, have potential for future research and development in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals and have a wide variety of biological activities . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-[(2-bromophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSGZNITGPTSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289502
Record name 3-[(2-Bromophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Bromophenoxy)methyl]piperidine

CAS RN

946787-15-1
Record name 3-[(2-Bromophenoxy)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946787-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Bromophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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